molecular formula C₄₂H₆₈N₂O₁₆ B155437 Diammonium glycyrrhizinate CAS No. 79165-06-3

Diammonium glycyrrhizinate

Cat. No. B155437
CAS RN: 79165-06-3
M. Wt: 857 g/mol
InChI Key: SPPIIOPGDLITJE-VLQRKCJKSA-N
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Description

Diammonium Glycyrrhizinate (DG) is a salt derived from glycyrrhizic acid, which is a major active component of licorice root extract. It has been widely used in clinical practice for its hepatoprotective, anti-inflammatory, and antiviral properties. DG has shown effectiveness in various models of liver injury, inflammation, and viral infections .

Synthesis Analysis

The synthesis of DG is not explicitly detailed in the provided papers. However, it is known to be extracted and purified from the roots of licorice plants, specifically from Glycyrrhiza uralensis .

Molecular Structure Analysis

The molecular structure of DG is not directly discussed in the provided papers. However, as a derivative of glycyrrhizic acid, DG possesses a structure that allows it to interact with biological systems, influencing metabolic pathways and immune responses .

Chemical Reactions Analysis

The chemical reactions involving DG are not directly addressed in the provided papers. However, its biological effects suggest that it may interact with various molecular pathways, such as the MAPK and NF-κB pathways, which are implicated in inflammation and cellular stress responses .

Physical and Chemical Properties Analysis

The physical and chemical properties of DG are not described in the provided papers. However, its solubility as a diammonium salt suggests that it is likely to be water-soluble, which facilitates its use in intravenous and oral formulations for therapeutic purposes .

Anti-inflammatory and Hepatoprotective Effects

DG has been shown to exert significant anti-inflammatory effects in a rat model of ulcerative colitis, likely through the suppression of NF-κB, TNF-α, and ICAM-1 expression in colonic mucosa . It also demonstrates antiviral effects against pseudorabies virus infection and reduces apoptotic cell death during infection . In the context of Alzheimer's disease, DG attenuates neuroinflammation mediated by beta-amyloid and regulates the MAPK and NF-κB pathways . Furthermore, DG has been found to prevent murine T-cell-mediated fulminant hepatitis in an IL-10- and IL-6-dependent manner .

DG's hepatoprotective effects are also well-documented. It mitigates liver injury by inhibiting the proliferation of NKT cells and promoting the proliferation of regulatory T cells (Tregs) . Additionally, DG has been observed to have antifibrotic effects in patients with chronic hepatitis B, improving hepatic function and fibrosis . In cases of drug-induced hepatitis caused by antituberculosis drugs, DG has shown clinical efficacy in improving liver function and reducing enzyme levels . The neuroprotective potential of DG in cerebral ischemic-reperfusion injury is associated with its anti-inflammatory function, reducing levels of inflammatory mediators and improving neurological outcomes . Lastly, metabolic profiling studies have revealed DG's protective effect on acute hepatic injury induced by carbon tetrachloride, indicating its influence on amino acid metabolism, the tricarboxylic acid cycle, lipid metabolism, and gut microbiota-related metabolites .

Scientific Research Applications

  • Antiviral Applications : DG showed inhibitory effects on pseudorabies virus (PrV) infection in vitro, suggesting its potential as an antiviral agent (Sui, Yin, & Ren, 2009).

  • Anti-inflammatory Effects : Research indicates that DG significantly reduces inflammatory injury in rat models of ulcerative colitis. It suppresses key inflammatory markers like NF-kappaB, TNF-alpha, and ICAM-1 in colonic mucosa (Yuan et al., 2006); (Ding et al., 2008).

  • Liver Protection : DG demonstrated effectiveness in treating drug-induced liver injury, with a better effect than other hepatoprotective drugs, without significant adverse reactions (Jing-li & Quan-zhi, 2010).

  • Pharmacokinetics : DG affects the pharmacokinetics of certain drugs, such as omeprazole, by inhibiting liver enzymes like CYP2C19 and CYP3A4, which are involved in drug metabolism (Han et al., 2019).

  • Immune System Modulation : DG protected mice against ConA-induced hepatitis, possibly by modulating immune responses like reducing NKT cells and promoting regulatory T cells (Tregs) (Feng et al., 2007); (Gao et al., 2019).

  • Metabolic Profiling : Studies revealed DG's role in attenuating metabolic disturbances in liver injury models, indicating its potential in liver disease management (Wang et al., 2011).

  • Neuroprotective Potential : DG showed neuroprotective effects in a mouse model of cerebral ischemic-reperfusion injury, linked to its anti-inflammatory properties (Hou et al., 2012).

  • Effect on CYP450 Enzymes : DG can influence the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism in the liver (Zhang Ying-ying, 2016).

Safety And Hazards

Diammonium Glycyrrhizinate is considered toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Research is ongoing into the potential uses of Diammonium Glycyrrhizinate. For example, one study formulated Diammonium Glycyrrhizinate into phytosomes to induce nasal immune responses and enhance absorption . Further studies on the use of Diammonium Glycyrrhizinate in the treatment of COVID-19 with comorbid liver injury and its mechanism are still needed .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H62O16.2H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);2*1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPIIOPGDLITJE-VLQRKCJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H68N2O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90229561
Record name Diammonium glycyrrhizinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90229561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

857.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diammonium glycyrrhizinate

CAS RN

79165-06-3, 53956-04-0
Record name Diammonium glycyrrhizinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079165063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, ammonium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diammonium glycyrrhizinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ammonium glycyrrhizate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIAMMONIUM GLYCYRRHIZINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9ZZD585U6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,680
Citations
Z Cai, X Zhang, X Qiu, X He, D Lu - Analytical letters, 2012 - Taylor & Francis
A novel chemiluminescence (CL) system was established for the determination of diammonium glycyrrhizinate (DG) in pharmaceutical preparations and its ability of scavenging …
Number of citations: 3 www.tandfonline.com
KW Yang, XR Li, ZL Yang, PZ Li… - Journal of Biomedical …, 2009 - Wiley Online Library
… Diammonium glycyrrhizinate (DG)-loaded conventional PIC micelles (mPIC micelles) and … Diammonium glycyrrhizinate (DG) is the ammonium salt of glycyrrhizin (Fig. 1), which is a …
Number of citations: 72 onlinelibrary.wiley.com
H Wang, B Zhang, W Dong, Y Li, L Zhao… - Dose …, 2022 - journals.sagepub.com
… We aimed to investigate the protective effect and mechanism of diammonium glycyrrhizinate … Our study showed that diammonium glycyrrhizinate at 20 mg/kg/day had a protective effect …
Number of citations: 1 journals.sagepub.com
周外民, 赵富明, 李榜龙, 田中秋 - 病毒学报, 2020 - pesquisa.bvsalud.org
… control group, and patients were added diammonium glycyrrhizinate enteric capsule (150mg/time… The present study suggested that diammonium glycyrrhizinate had a significant clinical …
Number of citations: 1 pesquisa.bvsalud.org
H Yuan, WS Ji, KX Wu, JX Jiao, LH Sun… - World journal of …, 2006 - ncbi.nlm.nih.gov
… four groups: Diammonium Glycyrrhizinate group, dexamethasone … control, both Diammonium Glycyrrhizinate and dexamethasone … lower in the Diammonium Glycyrrhizinate group and …
Number of citations: 111 www.ncbi.nlm.nih.gov
L Chen, J Yang, AK Davey, YX Chen, JP Wang… - Xenobiotica, 2009 - Taylor & Francis
… vein and hepatic portal vein, diammonium glycyrrhizinate (15 mg kg −… Thus, diammonium glycyrrhizinate can enhance the … enhancement effect of diammonium glycyrrhizinate should be …
Number of citations: 84 www.tandfonline.com
M Gao, X Li, L He, J Yang, X Ye, F Xiao… - Drug Design …, 2019 - Taylor & Francis
Purpose Diammonium glycyrrhizinate (DG) is a replacement for glycyrrhizic acid, which is used as a hepatic protector in clinical practice for most liver diseases. The potential role of …
Number of citations: 29 www.tandfonline.com
Y Li, T Liu, C Yan, R Xie, Z Guo, S Wang… - Molecular …, 2018 - ACS Publications
… Diammonium glycyrrhizinate reduced body weight and epididymal fat in high-fat-diet-fed mice. (A) … diet; HFD + DG, high-fat diet with diammonium glycyrrhizinate (DG); HFD, high-fat diet. …
Number of citations: 84 pubs.acs.org
X Chen, X Fan, F Li - Pharmaceutics, 2022 - mdpi.com
… The objective of the present research was to formulate diammonium glycyrrhizinate (DG) into phytosomes (DG-P) to induce nasal immune responses and enhance absorption. Plackett- …
Number of citations: 3 www.mdpi.com
X Sui, J Yin, X Ren - Antiviral research, 2010 - Elsevier
… Diammonium glycyrrhizinate (DG) is derived from the glycyrrhizin modified in the two carboxyl groups at the 6′ and 6″ position (Fig. 1). DG is more stable, soluble and has more …
Number of citations: 124 www.sciencedirect.com

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